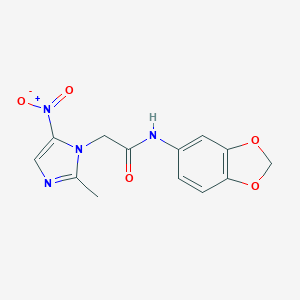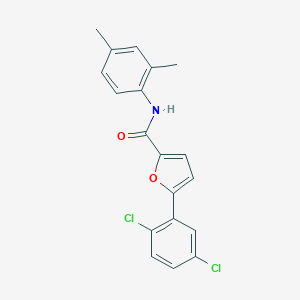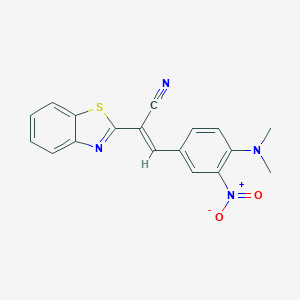
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an imidazole ring, which is a common pharmacophore in many drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Imidazole Ring: The imidazole ring is introduced via a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the imidazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely exerts its effects by modulating the activity of key enzymes or receptors involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole core and have been studied for various biological activities.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{5-nitro-2-methyl-1H-imidazol-1-yl}acetamide is unique due to its specific combination of the benzo[1,3]dioxole and imidazole moieties, which confer distinct biological activities. Its ability to induce cell cycle arrest and apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H12N4O5 |
|---|---|
Molekulargewicht |
304.26g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O5/c1-8-14-5-13(17(19)20)16(8)6-12(18)15-9-2-3-10-11(4-9)22-7-21-10/h2-5H,6-7H2,1H3,(H,15,18) |
InChI-Schlüssel |
ZJWYVTVSSGLRAJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CC(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,5-dichlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B408744.png)

![1-phenyl-N-[(1-phenylcyclopentyl)methyl]cyclopentanecarboxamide](/img/structure/B408747.png)
![2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B408748.png)

![N-[2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B408750.png)
![2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B408751.png)

![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B408759.png)
![N,N-diethyl-4-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408760.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408761.png)
![ETHYL 5-(4-CHLOROPHENYL)-2-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B408766.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408767.png)
![N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide](/img/structure/B408768.png)
